molecular formula C12H14N2O B349576 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 7421-62-7

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Cat. No.: B349576
CAS No.: 7421-62-7
M. Wt: 202.25g/mol
InChI Key: YGADCQTZEQFSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its core structure is part of a class of nitrogen-containing scaffolds actively investigated for their potential as androgen receptor antagonists . Compounds based on the pyrrolo[1,2-a]imidazolone framework have demonstrated potent activity in inhibiting androgen-stimulated processes, showing promise as potential therapeutic agents for the study of androgen-dependent diseases, including prostate cancer . The incorporation of the phenyl substituent at the 7a-position is a key structural feature designed to modulate the compound's binding affinity and selectivity, allowing researchers to explore structure-activity relationships and optimize biological activity against specific targets . As a versatile synthetic intermediate, this compound also provides a valuable building block for the development of novel N-heterocyclic frameworks, which are fundamental in the discovery of new bioactive molecules and functional materials .

Properties

IUPAC Name

7a-phenyl-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-6-7-12(13-8-9-14(11)12)10-4-2-1-3-5-10/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGADCQTZEQFSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NCCN2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7a-Phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a bicyclic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a phenyl group at the 7a position, which may enhance its lipophilicity and interaction with biological targets. Despite its promising structure, comprehensive studies on its biological activity and mechanism of action remain limited.

Molecular Structure

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 7421-62-7

Structural Characteristics

The compound features a bicyclic framework that includes both pyrrole and imidazolidine components, contributing to its potential pharmacological properties.

Potential Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, although specific studies on this compound are sparse. The following areas are highlighted for potential applications:

  • Medicinal Chemistry : Its structure suggests possible interactions with various biological targets.
  • Drug Development : The compound's unique bicyclic structure may serve as a scaffold for developing new therapeutics.

Currently, there is no detailed research available on the specific mechanism of action for this compound. However, understanding the interactions between this compound and biological macromolecules is essential for elucidating its pharmacological effects.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes notable examples:

Compound NameStructureUnique Features
6-Hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-oneStructureContains a hydroxyl group that may enhance solubility.
Dihydro-pyrrolo[1,2-a]imidazoleStructureLacks a phenyl substituent but retains similar core structure.
Octahydropyrido[1,2-c]pyrimidineStructureExhibits different ring saturation but shares functional properties.

The presence of the phenyl group at the 7a position distinguishes this compound from its analogs, potentially affecting its pharmacokinetics and interaction profiles.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, related research has shown that modifications to similar compounds can significantly influence their biological activity. For instance:

  • PDE4B Inhibition : A study on pyrrolo derivatives found that certain modifications led to selective inhibition of phosphodiesterase 4B (PDE4B), which is relevant for treating inflammatory diseases. This suggests that structural modifications in related compounds could inform future studies on 7a-phenyl derivatives .
  • In Vitro Studies : Research on related compounds indicated varying degrees of activity against different biological targets, emphasizing the importance of structure–activity relationships (SAR) in drug design .

Scientific Research Applications

Overview

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, with the CAS number 7421-62-7, is a heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its scientific research applications, highlighting its roles in medicinal chemistry, material science, and other relevant domains.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The imidazolidinone scaffold is known to interact with mitochondrial pathways, potentially inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties : The compound's heterocyclic nature allows it to interact with microbial enzymes, showing promise as a lead structure for developing new antimicrobial agents .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its ability to form cross-linked structures can be exploited in creating durable materials .
  • Nanotechnology : Research into nanostructured materials has identified this compound as a potential precursor for functionalized nanoparticles, which can be utilized in drug delivery systems or as contrast agents in imaging techniques .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cancer Treatment Study : A study conducted on the effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death .
  • Neuroprotective Research : In vitro studies indicated that derivatives of this compound could protect against glutamate-induced toxicity in neuronal cell cultures. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7a Position

The 7a position is a critical site for structural modification. Key analogs include:

Compound Name Substituent at 7a Molecular Formula Key Identifiers/References
7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazolidin-5-one Methyl (CH₃) C₈H₁₂N₂O PubChem entry (JavaScript required)
7a-(4-Chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one 4-Chlorophenyl C₁₃H₁₃ClN₂O CymitQuimica Ref: 10-F526822
7a-(4-Methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one 4-Methoxyphenyl C₁₄H₁₆N₂O₂ CAS 5983-78-8, MFCD08719361

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl substituent introduces electron-donating methoxy groups, enhancing electron density in the aromatic ring, whereas the 4-chlorophenyl group is electron-withdrawing. These differences influence reactivity in electrophilic substitution or binding interactions .
Structural and Conformational Analysis

The fused pyrroloimidazolidinone ring system adopts a puckered conformation, as described by Cremer and Pople’s ring puckering coordinates . Substitutents at the 7a position modulate this puckering:

  • Methyl Substituent : Smaller size may allow for greater pseudorotational freedom in the ring system .
  • Aryl Substituents (Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl) : Bulkier groups restrict puckering dynamics, stabilizing specific conformers. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve these differences .
NMR Spectral Comparisons

Evidence from NMR studies on structurally related compounds (e.g., rapamycin analogs) reveals that substituent changes alter chemical shifts in specific regions:

  • Region A (positions 39–44) : Sensitive to steric effects; phenyl substituents may deshield protons in this region.
  • Region B (positions 29–36) : Affected by electronic effects; methoxy or chloro groups alter local electron density, shifting resonance peaks .

For example, the 4-methoxyphenyl analog would exhibit downfield shifts in Region B due to the electron-donating methoxy group, whereas the 4-chlorophenyl analog shows upfield shifts from electron withdrawal .

Preparation Methods

Stepwise Pathway

  • Condensation with aniline : Itaconic acid reacts with aniline to form N-phenylitaconimide (C₁₁H₁₁NO₂), establishing the phenyl substituent early.

  • Masamune-Claisen condensation : Treatment with 1,1'-carbonyldiimidazole (CDI) in acetonitrile yields a β-keto ester intermediate.

  • Enaminone formation : Reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene generates an enaminone (C₁₄H₁₆N₂O₂), critical for subsequent cyclization.

  • Cyclization with amidines : Benzamidine or acetamidine induces ring closure to form the pyrimidine-pyrrolidinone hybrid.

  • Amidation : Carboxylic acid intermediates undergo bis(pentafluorophenyl) carbonate (BPC)-mediated coupling with amines to finalize substituents.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
1Aniline, reflux8595
3DMFDMA, toluene, 110°C7890
4Benzamidine, EtOH, 80°C6585

Redox-Annulation of α-Ketoamides and Cyclic Amines

A redox-neutral method employs α-ketoamides and pyrrolidine derivatives to assemble the bicyclic core:

Reaction Mechanism

  • Formation of N,O-acetal : α-Ketoamide (e.g., 2-oxo-N,2-diphenylacetamide) reacts with pyrrolidine in toluene under catalytic benzoic acid (20 mol%) to form an N,O-acetal intermediate.

  • Azomethine ylide generation : Loss of benzoic acid produces an azomethine ylide, which undergoes 1,5-electrocyclization to yield the imidazolidinone ring.

  • Tautomerization : Final tautomerization stabilizes the bicyclic structure with diastereoselectivity >10:1.

Optimization Insights:

  • Catalyst screening : Benzoic acid outperforms acetic acid or 2-EHA, reducing reaction time from 44 h to 7 h.

  • Solvent effects : Toluene maximizes yield (95%) compared to DCM or THF.

Decarboxylative Cyclization of α-Amino Acids

A third approach leverages proline derivatives and α-ketoamides in a decarboxylative strategy:

Protocol Highlights

  • Condensation : L-Proline reacts with α-ketoamide in acetonitrile at 50°C.

  • Decarboxylation : Thermal decarboxylation eliminates CO₂, forming the imidazolidinone ring.

  • Oxidation : Mild oxidation (e.g., MnO₂) introduces the ketone at C5.

Challenges:

  • Stereocontrol : The 7a-phenyl group necessitates chiral auxiliaries or asymmetric catalysis to avoid racemization.

  • Byproducts : Over-oxidation to pyrrolidinone derivatives occurs without precise temperature control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsStepsYield (%)DiastereoselectivityScalability
Itaconic Acid RouteItaconic acid540–65ModerateHigh
Redox-Annulationα-Ketoamide370–95High (>10:1)Moderate
DecarboxylativeProline455–75LowLow

Key Findings :

  • The redox-annulation route offers superior diastereoselectivity and shorter reaction times.

  • The itaconic acid pathway is preferable for large-scale synthesis due to commercial availability of precursors.

Characterization and Quality Control

Critical analytical data for This compound :

  • Melting Point : 129–130°C

  • Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.12 (dd, J = 8.4 Hz, 1H), 3.78–3.45 (m, 4H), 2.95–2.60 (m, 2H).

    • IR (KBr) : ν 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • HPLC Purity : ≥95% (C18 column, MeCN/H₂O = 70:30) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, and how do they compare in efficiency?

  • Methodological Answer : The synthesis of pyrroloimidazolidinone derivatives typically involves cyclocondensation or cycloaddition strategies. For instance, cyclocondensation of 2-aminobenzimidazole with carbonyl-containing precursors under reflux in polar solvents (e.g., DMF) is a common approach . Comparative efficiency can be assessed via yield optimization (e.g., solvent choice, temperature gradients) and purity analysis using HPLC or GC-MS. Cyclization methods described in hydrogenated pyrroloimidazole syntheses, such as those involving aromatic aldehydes, provide a framework for adapting reaction conditions to this compound .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : X-ray crystallography is definitive for resolving bond connectivity and stereochemistry, as demonstrated in monoclinic crystal systems (space group P2₁/n) for related pyrroloimidazoles . Complementary techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm proton-proton coupling and carbon environments .
  • IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches to validate the imidazolidinone core .

Q. What are the typical biological targets for pyrroloimidazolidinone derivatives, and how are interactions validated?

  • Methodological Answer : Similar compounds (e.g., 7-chloroimidazo[1,2-a]pyrimidin-5(6H)-one) target enzymes like kinases or GPCRs. Validation involves:

  • In vitro assays : Dose-response curves (IC₅₀ determination) using fluorescence-based enzymatic inhibition .
  • Molecular docking : Align the compound’s structure with target active sites using software like AutoDock Vina .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization steps to induce stereoselectivity .

Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and quantify purity .

Kinetic Resolution : Adjust reaction kinetics (temperature, solvent polarity) to favor one enantiomer via differential activation energies .

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :

  • Cross-Validation : Re-run density functional theory (DFT) calculations with higher basis sets (e.g., B3LYP/6-311++G**) to refine orbital energy predictions .
  • Experimental Replication : Conduct controlled reactivity trials (e.g., nucleophilic substitution under inert atmospheres) to isolate variables affecting outcomes .

Q. What strategies mitigate unexpected byproduct formation during scale-up?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry in real time .
  • Byproduct Isolation : Employ preparative TLC or column chromatography to isolate impurities, followed by LC-MS/MS for structural elucidation .

Q. How can discrepancies in bioactivity data across assay models be addressed?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using distinct methodologies (e.g., SPR for binding affinity vs. cell viability assays) .
  • Condition Standardization : Control variables like serum concentration, pH, and incubation time to reduce inter-assay variability .

Q. What experimental designs are optimal for stability studies under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals for HPLC quantification of degradation products .
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS to track metabolic half-life and identify major metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.